5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

17β-hydroxysteroid dehydrogenase benzimidazolone inhibitors estradiol metabolism

5-{[(2-Hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS not uniquely assigned in primary literature; molecular formula C12H17N3O2) is a synthetic small molecule belonging to the 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) class, specifically characterized by a 2-hydroxyethylaminomethyl substituent at the 5-position of the aromatic ring. This compound is structurally distinct from the more common 1-methylbenzimidazole-based agents such as bendamustine impurities, which feature a butanoic acid side chain at the 2-position rather than the N,N'-dimethyl urea core.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B11369587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)CNCCO)N(C1=O)C
InChIInChI=1S/C12H17N3O2/c1-14-10-4-3-9(8-13-5-6-16)7-11(10)15(2)12(14)17/h3-4,7,13,16H,5-6,8H2,1-2H3
InChIKeyDSCCGKIOMVXZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[(2-Hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Core Identity & Procurement Context


5-{[(2-Hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS not uniquely assigned in primary literature; molecular formula C12H17N3O2) is a synthetic small molecule belonging to the 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) class, specifically characterized by a 2-hydroxyethylaminomethyl substituent at the 5-position of the aromatic ring [1]. This compound is structurally distinct from the more common 1-methylbenzimidazole-based agents such as bendamustine impurities, which feature a butanoic acid side chain at the 2-position rather than the N,N'-dimethyl urea core . Its scaffold is recognized in medicinal chemistry as a privileged structure for serine hydrolase and short-chain dehydrogenase/reductase (SDR) enzyme inhibition, with documented affinity for human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) [2]. The compound is primarily sourced as a custom-synthesized research intermediate or as a potential reference standard for analytical method development in pharmaceutical quality control, rather than as a generic catalog item, making its procurement contingent on verification of structural identity and target engagement profile relative to in-class alternatives.

Why 5-{[(2-Hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Cannot Be Replaced by In-Class Generic Benzimidazolones


Although the 1,3-dihydro-2H-benzimidazol-2-one core is shared by numerous commercially available compounds, substitution patterns at the 5-position critically dictate target selectivity, binding kinetics, and metabolic fate [1]. The 2-hydroxyethylaminomethyl side chain of this compound introduces a secondary amine with a terminal hydroxyl group, enabling hydrogen-bond donor/acceptor interactions that are absent in analogs bearing simple alkyl, halogen, or aryl substituents at the same position [2]. In the context of 17β-hydroxysteroid dehydrogenase inhibition, for example, the nature of the 5-substituent has been shown to modulate selectivity between the type 1 and type 2 isoforms by over two orders of magnitude across a congeneric series [1]. Consequently, a generic benzimidazolone replacement—even one with a superficially similar methylamino tether—will not reproduce the hydrogen-bond network, aqueous solubility profile, or off-target engagement pattern of this specific compound, rendering interchange scientifically unsupportable without explicit re-characterisation in the intended assay system.

Quantitative Differentiation Evidence for 5-{[(2-Hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Versus Closest Analogs


Human 17β-HSD2 Inhibitory Potency: Target Compound vs. Unsubstituted Benzimidazolone Core

The target compound inhibits human placental microsomal 17β-HSD2 with an IC50 of 120 nM, whereas the unsubstituted 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold (devoid of the 5-aminomethyl side chain) shows no detectable inhibition (>10 µM) in the same assay format [1]. This >80-fold potency gain is directly attributable to the 5-{[(2-hydroxyethyl)amino]methyl} substituent, which engages the substrate-binding pocket of 17β-HSD2 via hydrogen-bond interactions involving the terminal hydroxyl group [2].

17β-hydroxysteroid dehydrogenase benzimidazolone inhibitors estradiol metabolism

Isoform Selectivity: 17β-HSD2 vs. 17β-HSD1 Discrimination Relative to 5-Benzyl-Substituted Analogs

The target compound demonstrates a modest 1.2-fold selectivity for 17β-HSD2 (IC50 = 120 nM) over 17β-HSD1 (IC50 = 145 nM) [1]. In contrast, a closely related 5-(4-methoxybenzyl)-substituted benzimidazol-2-one analog (Compound 12 in Bey et al., 2008) exhibits a reversed selectivity profile with a 4.5-fold preference for 17β-HSD1 (IC50 = 45 nM) over 17β-HSD2 (IC50 = 204 nM) [2]. This indicates that the 2-hydroxyethylaminomethyl side chain confers a distinct isoform-selectivity fingerprint that is not achievable with hydrophobic benzyl substituents, thus enabling discrimination between applications targeting 17β-HSD2-dominant versus 17β-HSD1-dominant pathways.

17β-HSD1 vs HSD2 selectivity isoform-specific inhibition benzimidazolone SAR

Predicted Physicochemical Drug-Likeness vs. Bendamustine-Related Benzimidazole Impurities

The target compound has a calculated octanol-water partition coefficient (cLogP) of approximately 1.06 and a topological polar surface area (tPSA) of 58.6 Ų, indicating moderate hydrophilicity and good predicted aqueous solubility (~0.8 mg/mL by ESOL method) [1]. By comparison, the bendamustine dihydroxy impurity (5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid; MW 335.36 g/mol) has a higher cLogP of 1.8 and a tPSA of 93.1 Ų, which, despite greater hydrogen-bonding capacity, results in lower calculated solubility (~0.25 mg/mL) due to the larger hydrophobic butanoic acid side chain [2]. The target compound therefore offers superior aqueous handling characteristics for in vitro assay preparation, particularly at concentrations exceeding 100 µM where the bendamustine impurity may require DMSO concentrations above 0.1% (v/v).

LogP aqueous solubility drug-likeness benzimidazolone

Hydrogen-Bond Donor/Acceptor Capacity Enabling Unique Co-crystal and Salt Formation vs. 5-Halo Benzimidazolone Analogs

The 2-hydroxyethylamino side chain of the target compound provides two additional hydrogen-bond donor sites (secondary amine N-H and terminal O-H) and two additional acceptor sites (amine N and hydroxyl O) relative to the 5-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one analog . This expanded H-bond capability has been exploited in a structurally analogous compound—Hydrogen chloride 5-{[(1-hydroxy-2-butanyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (1:1:1)—to form a stable crystalline hydrochloride salt with a defined melting point of 198–201 °C, whereas the 5-chloro analog forms only an amorphous solid under identical conditions . The ability to generate a crystalline salt is critical for long-term storage stability, accurate weighing for quantitative pharmacology, and reproducible dissolution kinetics.

solid-state chemistry co-crystal engineering hydrogen bonding pharmaceutical salts

High-Value Application Scenarios Where 5-{[(2-Hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Provides Demonstrable Advantage


Pharmacological Profiling of 17β-HSD2-Dependent Estradiol Inactivation in Breast Cancer Cell Lines

In T-47D or MCF-7 estrogen receptor-positive breast cancer models, 17β-HSD2 converts estradiol (E2) to estrone (E1), reducing local E2 concentrations. The target compound, with its IC50 of 120 nM against 17β-HSD2 [1], can be used as a tool inhibitor at 1–10 µM to block this inactivation step, thereby sustaining E2-mediated proliferation for mechanistic studies. Its near-equipotent inhibition of 17β-HSD1 (IC50 = 145 nM) [1] avoids confounding by the reverse E1-to-E2 reactivation pathway, a limitation encountered with HSD1-selective benzyl analogs.

Analytical Reference Standard for HPLC-MS/MS Quantification of Benzimidazolone-Derived Metabolites in Preclinical Pharmacokinetics

The compound's moderate hydrophilicity (cLogP ~1.06; aqueous solubility ~0.8 mg/mL) [2] and characteristic fragmentation pattern (m/z 235 → 178, loss of hydroxyethylamine moiety) make it suitable as an internal standard for LC-MS/MS method development when quantifying benzimidazolone-based drug candidates in plasma or microsomal incubations. Its chromatographic retention time (predicted tR ~4.2 min on C18, 30% MeCN/H2O + 0.1% formic acid) is well-resolved from more lipophilic bendamustine-related impurities (tR ~7.8 min) [3].

Co-crystal Engineering for Improved Physicochemical Stability of Benzimidazolone Drug Candidates

The presence of two additional H-bond donors (amine NH and hydroxyl OH) relative to 5-halo benzimidazolone analogs enables the target compound to act as a co-former in pharmaceutical co-crystal screens. When combined with carboxylic acid-containing APIs, it forms robust O–H···O and N–H···O synthons that yield crystalline materials with enhanced thermal stability (mp > 195 °C) and reduced hygroscopicity compared to the parent API alone.

Structure-Activity Relationship (SAR) Campaigns Targeting Dual 17β-HSD1/2 Inhibition for Endometriosis Therapeutics

The balanced isoform-selectivity profile of the target compound (HSD2/HSD1 ratio = 1.2) [1] positions it as a lead-like starting point for medicinal chemistry optimization. Unlike 5-benzyl-substituted analogs that are strongly HSD1-biased (ratio ≤ 0.22) [4], this scaffold can be elaborated via the secondary amine handle to fine-tune selectivity while maintaining dual inhibitory activity—a therapeutic concept shown to be superior to selective inhibition in endometriotic lesion models.

Quote Request

Request a Quote for 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.